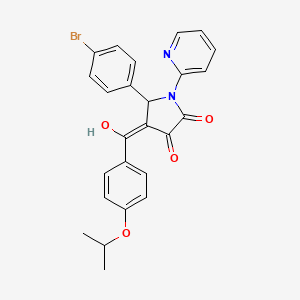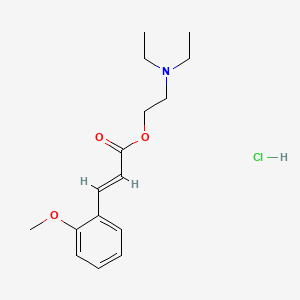![molecular formula C19H21FN2O3 B5328394 N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FEPP belongs to the class of piperidine derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in various animal models. This compound has also been found to modulate the immune system by regulating cytokine production and T-cell activation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in inflammation and tumor growth. This compound has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound has some limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound is a complex molecule that requires specialized synthetic skills and equipment for its preparation.
将来の方向性
There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent in various disease models, including neurodegenerative diseases and cancer. Further studies are also needed to determine the long-term safety and efficacy of this compound and its analogs in humans.
合成法
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 4-fluorophenylacetic acid with 2-furoic acid, followed by cyclization with piperidine and subsequent amidation. The purity of the synthesized compound can be confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to modulate the immune system by regulating cytokine production and T-cell activation.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-5-3-14(4-6-16)7-10-21-18(23)15-8-11-22(12-9-15)19(24)17-2-1-13-25-17/h1-6,13,15H,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIARAAPROHJCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5328362.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)
![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)